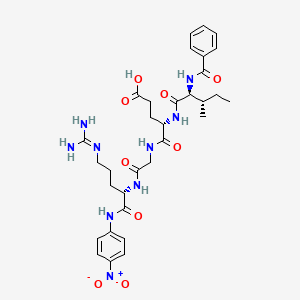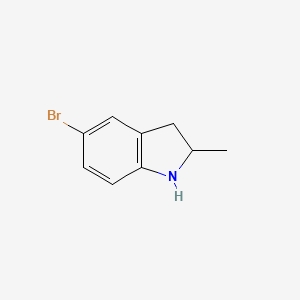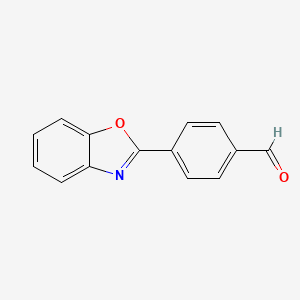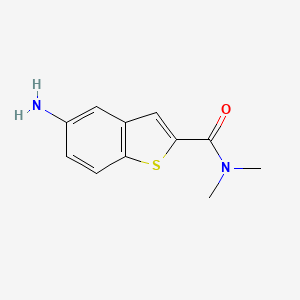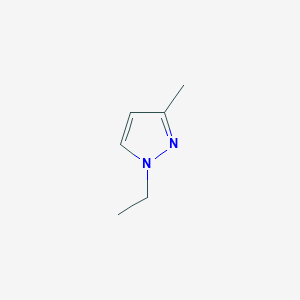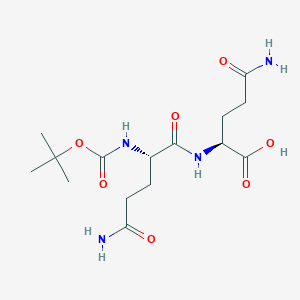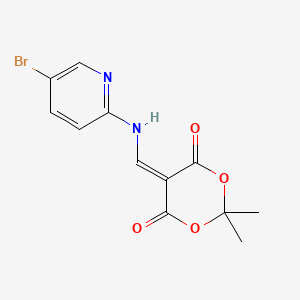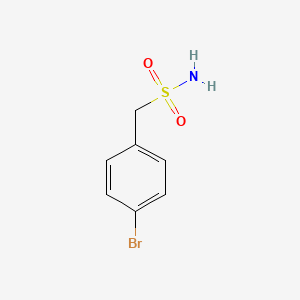![molecular formula C8H11Cl2N3 B1280777 (1H-吡咯并[3,2-b]吡啶-5-基)甲胺 CAS No. 267876-26-6](/img/structure/B1280777.png)
(1H-吡咯并[3,2-b]吡啶-5-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
科学研究应用
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .
Cellular Effects
The effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine can induce apoptosis and inhibit cell proliferation by disrupting the FGFR signaling pathway. Additionally, it can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling. This inhibition can result in decreased activation of pathways such as RAS-MEK-ERK and PI3K-Akt, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine can lead to sustained inhibition of FGFR signaling and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .
Subcellular Localization
The subcellular localization of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments and enhancing its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent functionalization steps introduce the methanamine group.
Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
相似化合物的比较
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine: A closely related compound with a different ring fusion pattern.
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanol: A similar compound with a hydroxyl group instead of a methanamine group.
Uniqueness: (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. Its versatility as a building block and its potential biological activities make it a valuable compound in various fields of research.
属性
CAS 编号 |
267876-26-6 |
|---|---|
分子式 |
C8H11Cl2N3 |
分子量 |
220.10 g/mol |
IUPAC 名称 |
1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5,9H2;2*1H |
InChI 键 |
BWHUYLTURRKCEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)N=C1CN |
规范 SMILES |
C1=CC2=C(C=CN2)N=C1CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




